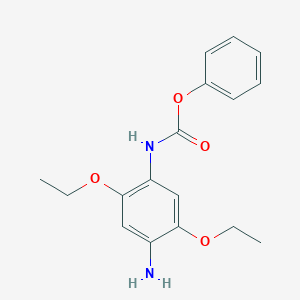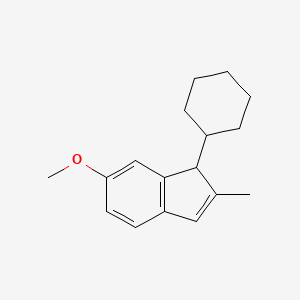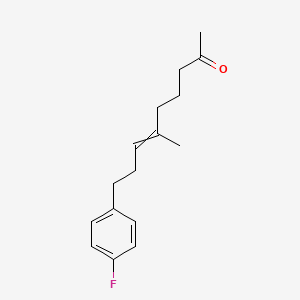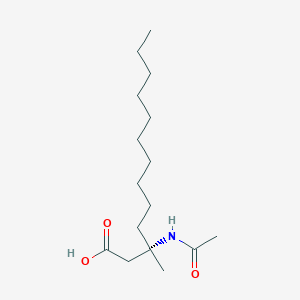
Phenyl (4-amino-2,5-diethoxyphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl (4-amino-2,5-diethoxyphenyl)carbamate is a chemical compound with the molecular formula C17H20N2O4. It is a derivative of carbamate, which is a class of compounds known for their diverse applications in organic synthesis, pharmaceuticals, and agrochemicals. This compound features a phenyl group attached to a carbamate moiety, with additional functional groups including amino and diethoxy substituents on the phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenyl (4-amino-2,5-diethoxyphenyl)carbamate can be achieved through various methods. One common approach involves the reaction of 4-amino-2,5-diethoxyphenol with phenyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl (4-amino-2,5-diethoxyphenyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic reagents like bromine or nitrating agents can be employed.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted phenyl carbamates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Phenyl (4-amino-2,5-diethoxyphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It finds applications in the production of agrochemicals, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of phenyl (4-amino-2,5-diethoxyphenyl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the carbamate moiety can undergo hydrolysis, releasing active intermediates that interact with cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Phenyl (4-amino-2,5-diethoxyphenyl)carbamate can be compared with other carbamate derivatives such as:
Phenyl N-(4-amino-2,5-diethoxyphenyl)carbamate: Similar structure but different functional groups.
N-(4-Amino-2,5-diethoxyphenyl)benzamide: Contains a benzamide moiety instead of a carbamate.
4-(Ethoxycarbonyl)phenyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate: Features additional substituents on the phenyl ring.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
917868-11-2 |
|---|---|
Formule moléculaire |
C17H20N2O4 |
Poids moléculaire |
316.35 g/mol |
Nom IUPAC |
phenyl N-(4-amino-2,5-diethoxyphenyl)carbamate |
InChI |
InChI=1S/C17H20N2O4/c1-3-21-15-11-14(16(22-4-2)10-13(15)18)19-17(20)23-12-8-6-5-7-9-12/h5-11H,3-4,18H2,1-2H3,(H,19,20) |
Clé InChI |
GBUWRVKAQFUGOV-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C=C1N)OCC)NC(=O)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)](/img/structure/B12611688.png)
![Thiourea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-](/img/structure/B12611695.png)
![4-Pentenoic acid, 2-[(aminosulfonyl)oxy]-4-methyl-, ethyl ester, (2S)-](/img/structure/B12611698.png)
![(6-[3-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol](/img/structure/B12611705.png)
![N-{4-[(5-Methylthiophen-2-yl)ethynyl]benzene-1-sulfonyl}-L-valine](/img/structure/B12611712.png)


![1-{[tert-Butyl(dimethyl)silyl]oxy}-9-(trimethylsilyl)non-8-yn-4-ol](/img/structure/B12611731.png)



![4-Piperidinone, 1-[5-(4-fluorobenzoyl)-3-(4-pyridinyl)-2-thienyl]-](/img/structure/B12611750.png)

